molecular formula C21H20ClFNO+ B047750 4-(4-氯苯基)-1-(4-(4-氟苯基)-4-羟基丁基)吡啶 CAS No. 154440-77-4

4-(4-氯苯基)-1-(4-(4-氟苯基)-4-羟基丁基)吡啶

货号 B047750
CAS 编号: 154440-77-4
分子量: 356.8 g/mol
InChI 键: CESYFZMRVQIRNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium is of significant interest due to its structural complexity and potential for diverse chemical reactions and properties. While the specific compound is not directly mentioned in the available literature, insights can be drawn from related research on pyridinium compounds and their derivatives.

Synthesis Analysis

The synthesis of related pyridine and pyridinium compounds involves various strategies, including electrochemically induced reactions and modifications of pre-existing pyridine structures to introduce new functional groups (Combellas, Suba, & Thiebault, 1992). For instance, demethylation of methoxyphenylbutyric acid using molten pyridinium hydrochloride represents a scalable approach to produce key intermediates for synthesis (Schmid, Beck, Cronin, & Staszak, 2004).

Molecular Structure Analysis

Studies on polysubstituted pyridines have shown that these compounds adopt nearly planar structures, stabilized by various intermolecular interactions, such as C—H⋯O, C—H⋯F, and C—H⋯π interactions (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007). The detailed analysis of these interactions provides insights into the potential molecular arrangement of the target compound.

Chemical Reactions and Properties

Related compounds exhibit a range of chemical reactions, including electrophilic substitutions and nucleophilic additions. The presence of the pyridinium ion suggests reactivity patterns that could include quaternization reactions and participation in zwitterionic forms under specific conditions (Combellas, Suba, & Thiebault, 1992).

Physical Properties Analysis

The physical properties of related pyridine and pyridinium derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular geometry and the nature of substituents. Compounds containing pyridinium units tend to have distinct solubility profiles and crystalline packing arrangements due to their ionic nature and possible hydrogen bonding (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).

科学研究应用

  1. Haloperidol的神经毒性代谢物:研究表明,Haloperidol的神经毒性吡啶代谢物,可能包括4-(4-氯苯基)-1-(4-(4-氟苯基)-4-羟基丁基)吡啶,是人类有机阳离子转运体的底物。这表明在大脑分布和神经毒性中可能发挥作用 (Kang et al., 2006)

  2. 三芳基吡啶的合成:该化合物已被用于三芳基吡啶的合成,展示了其在化学合成中的实用性 (Agarwal, 2012)

  3. 对多巴胺含量的影响:一项研究显示,HP+,Haloperidol的吡啶离子代谢物,可能与所讨论的化合物相关,可以通过主动释放胺和阻止其重新摄取来降低PC12细胞中的多巴胺含量 (Fang & Yu, 1997)

  4. 细胞毒性和碳酸酐酶抑制性质:与4-(4-氯苯基)-1-(4-(4-氟苯基)-4-羟基丁基)吡啶相关的化合物,如氮杂芴酮,已被研究其细胞毒性和碳酸酐酶抑制性质,表明在设计新型抗癌药物方面具有潜在应用 (Tuğrak等人,2018)

  5. 抗精神病潜力:该化合物的类似物已被评估其抗精神病潜力,其中一些显示出对多巴胺D4受体更高的亲和力,并且在大鼠中没有显著的猫病症状 (Ablordeppey et al., 2006)

  6. 大脑穿透和神经毒性:研究表明,像HPP+这样的神经毒性代谢物,可能类似于4-(4-氯苯基)-1-(4-(4-氟苯基)-4-羟基丁基)吡啶,可以穿透血脑屏障并对大脑多巴胺能神经元造成损害 (Kawashima et al., 2002)

  7. 非线性光学中的反应性和稳定性:该化合物在非线性光学、反应性和稳定性方面具有潜在应用 (Murthy et al., 2017)

  8. 代谢研究:关于Haloperidol及其类似物的代谢研究表明,神经毒性吡啶代谢物,可能包括所讨论的化合物,可能导致慢性Haloperidol治疗中观察到的神经疾病 (van der Schyf et al., 1994)

安全和危害

As with any chemical, handling this compound would require appropriate safety precautions. These might include using personal protective equipment, avoiding inhalation or skin contact, and storing the compound properly. The specific hazards would depend on the compound’s reactivity, toxicity, and other properties.


未来方向

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent or intermediate, future research might explore its utility in various reactions or the synthesis of new compounds.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!


属性

IUPAC Name

4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESYFZMRVQIRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFNO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

CAS RN

154440-77-4
Record name RHPP+ ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154440774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium
Reactant of Route 2
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

Citations

For This Compound
29
Citations
L Brand, DW Oliver, CJ van der Schyf, SM Pond… - Life sciences, 1996 - Elsevier
The neuroleptic agent haloperidol (HP) is biotransformed to metabolites such as 4-(4-chloropheny 1)-1-[4-(4-fluorophenyl)-4-oxobuty 1]-1, 2,3,6-tetrahydropyridine (HPTP) and 4-(4-…
Number of citations: 7 www.sciencedirect.com
AS Kalgutkar, TJ Taylor, K Venkatakrishnan… - Drug metabolism and …, 2003 - ASPET
As a plausible explanation for the large interindividual variability in the pharmacokinetics of the neuroleptic agent haloperidol, the contributions of CYP3A isozymes (CYP3A4 and the …
Number of citations: 74 dmd.aspetjournals.org
J Fang, G McKay, J Song, A Remillrd, X Li… - Drug metabolism and …, 2001 - ASPET
A systematic in vitro study was carried out to elucidate the enzymes responsible for the metabolism of haloperidol (HAL) using human liver microsomes and recombinant human …
Number of citations: 98 dmd.aspetjournals.org
GM Halliday, SM Pond, H Cartwright… - Experimental …, 1999 - Elsevier
Tardive dyskinesia (TD) is relatively common among psychiatric patients on maintenance therapy with typical neuroleptics and persists in more than 20% even after withdrawal of the …
Number of citations: 23 www.sciencedirect.com
EJ Cobos, E Pozo, JM Baeyens - Journal of neurochemistry, 2007 - Wiley Online Library
We evaluated the effect of haloperidol (HP) and its metabolites on [ 3 H](+)‐pentazocine binding to σ 1 receptors in SH‐SY5Y human neuroblastoma cells and guinea pig brain P 1 , P 2 …
Number of citations: 82 onlinelibrary.wiley.com
S Ulrich, S Neuhof, V Braun, P Danos… - Journal of clinical …, 2000 - journals.lww.com
In an open clinical trial, serum concentrations of haloperidol pyridinium (C HP+) and reduced haloperidol pyridinium (C RHP+), as well as haloperidol (CH) and reduced haloperidol (C …
Number of citations: 5 journals.lww.com
D Favretto, G Stocchero, A Nalesso… - Therapeutic drug …, 2013 - journals.lww.com
Background: Haloperidol, 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone (HP), one of the most widely used antipsychotics in the treatment of …
Number of citations: 20 journals.lww.com
J Wouters, F Durant, N Castagnoli Jr… - Journal of the …, 1997 - pubs.rsc.org
In order to gain more insight into the mechanisms underlying mitochondrial inhibition by haloperidol (HP) pyridinium metabolites, we have studied the three dimensional structure of …
Number of citations: 1 pubs.rsc.org
CJ Van der Schyf, IC Dormehl, DW Oliver, N Hugo… - Molecular brain …, 1996 - Elsevier
Haloperidol (HP) and its tetrahydropyridine dehydration product 4-(4-chlorophenyl)-[4-(fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) are both metabolized in vivo to …
Number of citations: 6 www.sciencedirect.com
M Dichiara, E Amata, A Rescifina… - Future Medicinal …, 2017 - Future Science
The use of haloperidol metabolite II (HP-metabolite II) prodrugs is an emerging strategy in the treatment of cancer. HP-metabolite II exhibits antiproliferative properties at micromolar …
Number of citations: 4 www.future-science.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。